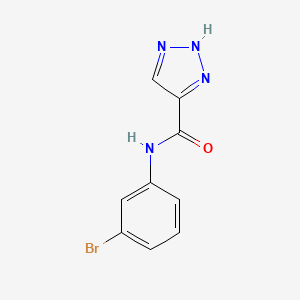

N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide

Description

N-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole ring substituted at the 5-position with a carboxamide group. The carboxamide moiety is further functionalized with a 3-bromophenyl group, which introduces steric bulk and electronic effects due to the bromine atom.

Properties

IUPAC Name |

N-(3-bromophenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4O/c10-6-2-1-3-7(4-6)12-9(15)8-5-11-14-13-8/h1-5H,(H,12,15)(H,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCPWHAZZVPYLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction occurs between an azide and an alkyne to form the triazole ring. The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts such as copper(I) iodide can enhance the efficiency of the cycloaddition reaction .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Cycloaddition: Copper(I) iodide as a catalyst in the Huisgen 1,3-dipolar cycloaddition.

Coupling: Palladium catalysts in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Anticancer Activity

The triazole moiety is well-known for its anticancer properties. Research indicates that derivatives of 1,2,3-triazoles can inhibit cancer cell proliferation and migration. For instance, compounds similar to N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide have been shown to exhibit potent activity against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in cancer progression .

Case Study:

In a study involving triazole derivatives, one compound demonstrated an IC50 value of 0.43 µM against HCT116 colon cancer cells, significantly outperforming standard treatments . This highlights the potential of triazole-containing compounds as effective anticancer agents.

Antimicrobial Properties

Triazoles are also recognized for their antifungal and antibacterial activities. The incorporation of bromine in the structure can enhance these effects by increasing the lipophilicity and altering the electronic properties of the molecule .

Case Study:

A recent overview highlighted that triazole hybrids have shown remarkable antifungal effects against various pathogens, suggesting that this compound could be a candidate for further development in antifungal therapies .

Synthetic Methodologies

The synthesis of this compound typically involves "click" chemistry techniques that allow for the efficient formation of the triazole ring. This method is favored due to its simplicity and high yield .

Synthesis Overview:

- Reagents: Propargylamine and azides are commonly used.

- Conditions: The reaction is often conducted under mild conditions in aqueous media to enhance sustainability.

The flexibility of click chemistry allows for modifications that can lead to derivatives with enhanced biological activities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring or modifications to the carboxamide group can significantly influence biological activity.

SAR Insights:

- Bromine Substitution: The presence of bromine at the 3-position has been associated with increased potency against certain cancer types.

- Carboxamide Variations: Altering the carboxamide group can enhance solubility and bioavailability, which are critical for therapeutic applications.

Potential Therapeutic Uses

Given its promising biological activities, this compound could be developed for various therapeutic applications:

Cancer Treatment

The compound's ability to inhibit tumor growth positions it as a candidate for further investigation in oncology.

Antifungal Therapy

With demonstrated antifungal properties, it may serve as a lead compound for developing new antifungal agents.

Other Biological Activities

Research into other potential activities such as anti-inflammatory or antiviral effects could broaden its applicability in pharmacology .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Key Observations:

- Triazole Substitution : Substituents on the triazole nitrogen (e.g., benzyl, methoxybenzyl) influence solubility and crystallinity. For instance, compound 15h (4-methoxybenzyl substituent) exhibits a higher melting point (125.5–128.0 °C) compared to benzyl-substituted analogs, likely due to enhanced crystal packing from methoxy groups .

- In contrast, 4-(diethylamino)phenyl (SI60) enhances electron density, altering reactivity .

Biological Activity

N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically employs the Huisgen 1,3-dipolar cycloaddition method. This reaction involves the interaction between an azide and an alkyne to form the triazole ring. The introduction of the bromophenyl group is achieved through bromination using agents such as bromine or N-bromosuccinimide (NBS) .

Key Reactions

- Substitution Reactions : The bromine atom can be substituted with various functional groups.

- Oxidation and Reduction : The triazole ring may undergo oxidation and reduction reactions.

- Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related triazole derivatives. For instance:

- A study on 1,2,3-triazole hybrids demonstrated significant cytotoxicity against various cancer cell lines. Compounds showed IC50 values as low as against HCT116 cells, indicating potent anti-proliferative effects .

- Another investigation revealed that triazole derivatives induced apoptosis in cancer cells by modulating key signaling pathways, including the NF-kB pathway .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that triazole compounds exhibit activity against various pathogens:

- Triazole hybrids have been reported to possess significant antibacterial effects against E. coli, with minimum inhibitory concentrations (MIC) as low as .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole ring can bind to enzymes and receptors, modulating their activity.

- Cellular Signaling : The bromophenyl group enhances binding affinity for targets involved in cancer proliferation and survival pathways .

Study 1: Trypanocidal Activity

A recent study evaluated the efficacy of triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Several analogs demonstrated potent activity with IC50 values significantly lower than traditional treatments . This highlights the potential for developing new therapies based on triazole scaffolds.

Study 2: Antitumor Efficacy

In vitro tests on colon cancer cell lines showed that specific triazole derivatives exhibited selective toxicity towards malignant cells while sparing non-malignant cells. This selectivity suggests a favorable therapeutic window for these compounds .

Comparative Analysis

Q & A

Q. What are the established synthetic methodologies for N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide, and what are their critical optimization parameters?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

- Condensation : Reacting 3-bromoaniline with propargyl bromide to form the alkyne intermediate.

- Cycloaddition : Coupling the alkyne with an azide precursor (e.g., sodium azide) under Cu(I) catalysis (e.g., CuI in DMF) at 60–80°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Optimization : Reaction time, temperature, and catalyst loading significantly impact yield. Excess Cu(I) can lead to byproducts, while insufficient catalyst stalls the reaction .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- 1H NMR : Confirms regioselectivity of triazole formation (e.g., singlets for triazole protons at δ 7.8–8.2 ppm) and bromophenyl substituents (aromatic protons at δ 7.2–7.6 ppm) .

- 13C NMR : Validates carboxamide carbonyl resonance (δ ~165 ppm) and triazole carbons (δ ~140–150 ppm).

- X-ray Crystallography :

Q. What are the primary biological targets and pharmacological mechanisms associated with this compound?

- Enzyme Inhibition : Acts as a carbonic anhydrase IX (CA IX) inhibitor, with IC₅₀ values in the nanomolar range. The bromophenyl group enhances hydrophobic binding to the enzyme’s active site .

- Antimicrobial Activity : Demonstrates moderate activity against Staphylococcus aureus (MIC 16 µg/mL) via disruption of bacterial membrane integrity .

- Selectivity Challenges : Off-target effects on histone deacetylases (HDACs) require structural optimization (e.g., substituent tuning) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?

- Solubility Limitations : Low aqueous solubility (logP ~3.5) reduces bioavailability. Solutions:

- Derivatization : Introduce polar groups (e.g., sulfonyl or hydroxyl) to the triazole or bromophenyl moieties .

- Formulation : Use cyclodextrin-based carriers or nanoemulsions to enhance dissolution .

- Metabolic Instability : Rapid hepatic clearance observed in rodent models. Mitigation strategies:

- Isotopic Labeling : Use deuterated analogs to slow CYP450-mediated degradation.

- Prodrug Design : Mask the carboxamide group with enzymatically cleavable esters .

Q. What strategies are recommended for structural optimization to improve selectivity and reduce toxicity?

- Substituent Tuning :

- Replace the 3-bromophenyl group with fluorinated or methoxy-substituted aryl rings to modulate electronic effects and reduce off-target binding .

- Modify the triazole’s N1 position with alkyl chains to enhance steric hindrance against non-target enzymes .

- Computational Modeling :

- Molecular docking (e.g., AutoDock Vina) predicts interactions with CA IX vs. CA II isoforms to prioritize synthetic targets .

- Toxicity Profiling :

- Assess hepatotoxicity using primary hepatocyte assays and mitochondrial membrane potential assays (JC-1 dye) .

Q. How can researchers address challenges in crystallographic refinement for this compound?

- Data Quality : High-resolution (>1.0 Å) data collection at synchrotron facilities reduces noise. For twinned crystals, use the TWIN/BASF commands in SHELXL .

- Disorder Modeling : Split bromophenyl rings into multiple positions if thermal motion exceeds 0.08 Ų. Apply restraints (e.g., SIMU) to maintain geometry .

- Validation : Cross-check refinement metrics (R-factor <5%, R-free <7%) with tools like WinGX/ORTEP for graphical validation of anisotropic displacement ellipsoids .

Q. What experimental designs are recommended for evaluating this compound’s pharmacological potential?

- In Vitro Assays :

- Enzyme Kinetics : Use stopped-flow spectrophotometry to measure CA IX inhibition constants (Kᵢ) under pseudo-first-order conditions .

- Cytotoxicity : Screen against cancer cell lines (e.g., HT-29 colon cancer) with cisplatin as a positive control. Normalize results to cell viability (MTT assay) .

- In Vivo Models :

- Xenograft Studies : Administer 10–50 mg/kg doses in nude mice bearing MDA-MB-231 tumors. Monitor tumor volume and serum biomarkers (e.g., VEGF) weekly .

- PK/PD Analysis : Use LC-MS/MS to quantify plasma concentrations and correlate with efficacy endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.